1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole core with an ethyl group at the 1-position and a pyrrolidine-1-carbonyl group at the 5-position. Benzotriazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Attachment of Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be attached through acylation reactions using pyrrolidine and acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-benzotriazole: Lacks the pyrrolidine-1-carbonyl group, resulting in different chemical and biological properties.
5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole: Lacks the ethyl group, leading to variations in reactivity and applications.
Uniqueness
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the ethyl group and the pyrrolidine-1-carbonyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1-ethylbenzotriazol-5-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-12-6-5-10(9-11(12)14-15-17)13(18)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFTWTYPMZSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N3CCCC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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